2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

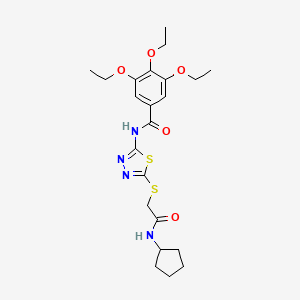

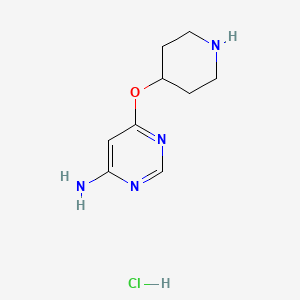

The molecular structure of “2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester” can be represented by the InChI string:InChI=1S/C16H11NO3/c17-11-13 (16 (18)19)9-12-5-4-8-15 (10-12)20-14-6-2-1-3-7-14/h1-10H, (H,18,19)/b13-9+ . This indicates the presence of a cyano group (-CN), a phenoxy group (Ph-O-), and an ethyl ester group (-COOC2H5) in the molecule.

Applications De Recherche Scientifique

Chemopreventive Potential in Cancer

2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester and its derivatives have shown potential in cancer chemoprevention. Specifically, derivatives like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, biosynthetically related to ferulic acid, exhibit promising biological effects such as chemoprevention in colon and tongue cancers through dietary feeding in rats. This compound, derived from Acronychia baueri Schott, has initiated interest for its use as a chemopreventive drug for various types of cancer, highlighting the synthesis of novel derivatives for enhanced efficacy (Curini et al., 2006).

Role in Synthesis of Bio-based Materials

Research into renewable building blocks for materials science has identified related compounds as sustainable alternatives to traditional phenolic compounds for the synthesis of polybenzoxazine, a type of polymer. For example, phloretic acid, a naturally occurring phenolic compound, has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach provides a pathway towards the synthesis of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, suggesting the utility of similar compounds in creating bio-based materials (Trejo-Machin et al., 2017).

Biocatalytic Routes to Chiral Precursors

The enzymatic processes involving related esters have been developed for the efficient synthesis of precursors to β-substituted-γ-amino acids. Utilizing commercial lipases for the resolution of aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters without compromising enantioselectivity or yields showcases the potential of these compounds in the production of optically active pharmaceutical precursors. This method offers a practical approach to the synthesis of a wide range of compounds, indicating the relevance of this compound in pharmacological syntheses (Mukherjee & Martínez, 2011).

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds in its class, possibly through binding to active sites or altering the conformation of target proteins .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The compound’s effects would depend on its specific targets and mode of action .

Safety and Hazards

While specific safety and hazard information for “2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester” is not available, similar compounds like “2-Cyano-3-ethoxy-2-propenoic acid ethyl ester” can cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, respiratory tract irritation if inhaled, and skin and eye irritation .

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-21-18(20)15(13-19)11-14-7-6-10-17(12-14)22-16-8-4-3-5-9-16/h3-12H,2H2,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIIAGDFTJLEAY-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)

![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/no-structure.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)

![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)

![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan](/img/structure/B2775861.png)

![8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)